molecular formula C26H28N6O B2483446 N-benzyl-N,6-dimethyl-2-(4-phenylpiperazine-1-carbonyl)pyrazolo[1,5-a]pyrazin-4-amine CAS No. 1775313-35-3

N-benzyl-N,6-dimethyl-2-(4-phenylpiperazine-1-carbonyl)pyrazolo[1,5-a]pyrazin-4-amine

Cat. No.: B2483446
CAS No.: 1775313-35-3
M. Wt: 440.551
InChI Key: XVVXRFGQJMMKSF-UHFFFAOYSA-N
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Description

N-benzyl-N,6-dimethyl-2-(4-phenylpiperazine-1-carbonyl)pyrazolo[1,5-a]pyrazin-4-amine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines. This compound is characterized by its unique structure, which includes a benzyl group, a dimethyl group, and a phenylpiperazine moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N,6-dimethyl-2-(4-phenylpiperazine-1-carbonyl)pyrazolo[1,5-a]pyrazin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N,6-dimethyl-2-(4-phenylpiperazine-1-carbonyl)pyrazolo[1,5-a]pyrazin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-benzyl-N,6-dimethyl-2-(4-phenylpiperazine-1-carbonyl)pyrazolo[1,5-a]pyrazin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-benzyl-N,6-dimethyl-2-(4-phenylpiperazine-1-carbonyl)pyrazolo[1,5-a]pyrazin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-N,6-dimethyl-2-(4-phenylpiperazine-1-carbonyl)pyrazolo[1,5-a]pyrazin-4-amine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyrazolo[1,5-a]pyrazine core with a phenylpiperazine moiety makes it a valuable compound for various research applications.

Properties

IUPAC Name

[4-[benzyl(methyl)amino]-6-methylpyrazolo[1,5-a]pyrazin-2-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6O/c1-20-18-32-24(25(27-20)29(2)19-21-9-5-3-6-10-21)17-23(28-32)26(33)31-15-13-30(14-16-31)22-11-7-4-8-12-22/h3-12,17-18H,13-16,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVXRFGQJMMKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4)C(=N1)N(C)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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